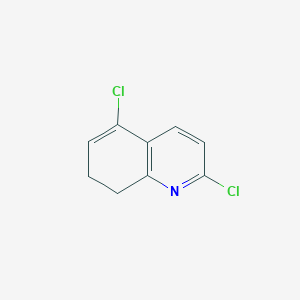

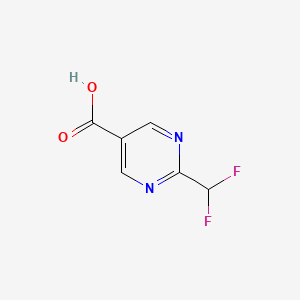

![molecular formula C15H12N2O3 B2503091 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid CAS No. 872108-08-2](/img/structure/B2503091.png)

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with 3-indoleacetic acids, which leads to the formation of 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines with potential antiproliferative activity in cancer cell lines . Another method includes a one-pot synthesis from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides, which affords the imidazo[1,2-a]pyridines in excellent yields . Additionally, a highly regioselective acid-catalyzed three-component cascade reaction has been developed for the synthesis of 2-aminopyridine-decorated imidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of a fused imidazole and pyridine ring. This fused ring system is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence the biological activity and selectivity of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, which are essential for the functionalization and diversification of this scaffold. For instance, the heteroaryl Heck reaction procedure has been used to prepare imidazo[1,2-a]pyridine analogues of phosphatidylinositol 3-kinase (PI3K) inhibitors . Moreover, the synthesis of imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives via a one-pot cascade reaction demonstrates the versatility of this scaffold in generating novel nitrogen-fused polycyclic heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of the imidazo[1,2-a]pyridine core imparts certain electronic and steric characteristics that can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's pharmacokinetic profile and its ability to reach and interact with biological targets.

Scientific Research Applications

Coordination Compounds and Photoluminescent Properties

A new 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized, leading to the creation of novel coordination polymers and discrete complexes. These structures were characterized for their photoluminescent properties, indicating potential applications in material science and optoelectronics (Li, Ni, & Yong, 2018).

Complex Synthesis and Structural Diversity

The synthesis of substituted imidazo[1,2-α]pyridine ligands led to the formation of novel Cu(II)-based coordination complexes. These complexes showcased a structural diversity, hinting at their potential utility in the fields of molecular engineering and design (Liu et al., 2020).

Photophysical Investigation and Probes

Imidazo[1,5-a]pyridine-Based Fluorescent Probes

Imidazo[1,5-a]pyridine compounds were synthesized and studied for their photophysical properties. They exhibited solvatochromic behavior and successfully intercalated into artificial lipid bilayers, making them promising candidates as cell membrane probes for monitoring cellular health and biochemical pathways (Renno et al., 2022).

Chemical Synthesis and Analysis

Synthesis of Derivatives and Trace Level Analysis

Dimethyl derivatives of imidazo[1,2-a]pyridine compounds were synthesized and characterized, leading to the development of efficient gas chromatographic methods for trace level analysis in various matrices. This underscores their importance in analytical chemistry and environmental monitoring (Anisuzzaman et al., 2000).

Regiospecific Synthesis

A method for the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines was developed, demonstrating their significance in organic synthesis and potential applications in drug development and other chemical industries (Katritzky, Xu, & Tu, 2003).

Safety and Hazards

The safety information for “3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid” indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

The benzoic acid moiety in the compound suggests that it might act as a weak acid, and its bioavailability could be influenced by the pH of the environment . The compound’s solubility, absorption, distribution, metabolism, and excretion could also be affected by various factors such as its molecular weight, lipophilicity, and the presence of functional groups .

properties

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKEPGFOKOYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

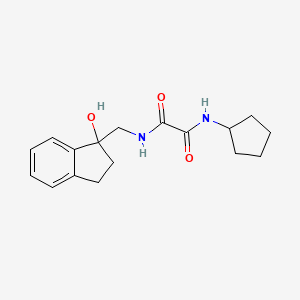

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

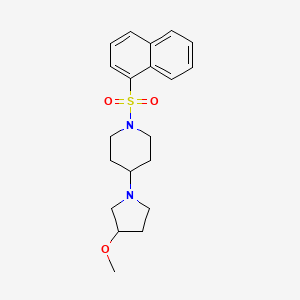

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

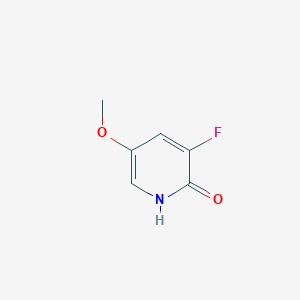

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)